[8)-alpha-Neu5Ac-(2->]5
Description
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87N5O41/c1-16(66)56-31-21(71)6-51(92,46(82)83)97-42(31)37(78)27(12-62)93-53(48(86)87)8-23(73)33(58-18(3)68)44(99-53)39(80)29(14-64)95-55(50(90)91)10-25(75)35(60-20(5)70)45(101-55)40(81)30(15-65)96-54(49(88)89)9-24(74)34(59-19(4)69)43(100-54)38(79)28(13-63)94-52(47(84)85)7-22(72)32(57-17(2)67)41(98-52)36(77)26(76)11-61/h21-45,61-65,71-81,92H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,51+,52+,53+,54+,55+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVNEDTPKWPFD-PFGYXDNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87N5O41 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anchimerically Assisted α-Sialylation
The stereoselective formation of α-(2→8) linkages is achieved using sialyl donors with anchimeric assisting groups. Phosphite donor 3g , bearing a 3-thiobenzoyloxy group, reacts with acceptors in the presence of catalytic TMSOTf to yield α-linked disaccharides in >85% yield. Key steps include:
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Donor Activation : TMSOTf promotes glycosylation by stabilizing the oxocarbenium intermediate.
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Stereocontrol : The thiobenzoyl group at C3 directs attack from the α-face via neighboring-group participation.
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Deprotection : Sequential treatment with LiCl in pyridine and 0.1 M NaOH removes protecting groups without cleaving glycosidic bonds.
Table 1: Comparison of Sialyl Donors for α-(2→8) Bond Formation
| Donor | Assisting Group | Promoter | Yield (%) | Reference |
|---|---|---|---|---|
| 3e | 3-Phenoxythiocarbonyl | AgOTf | 72 | |
| 3f | 3-Bromo | TMSOTf | 68 | |
| 3g | 3-Thiobenzoyl | TMSOTf | 92 |
Convergent Synthesis of Extended Oligomers
A convergent strategy assembles oligomers from monosaccharide building blocks (2 –4 ) with orthogonal protecting groups. For example:
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Building Block Preparation :
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2 : Neu5Ac with Troc (2,2,2-trichloroethoxycarbonyl) at C5 and Fmoc (fluorenylmethyloxycarbonyl) at C9.
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3 : Neu5Ac with Alloc (allyloxycarbonyl) at C5 and Boc (tert-butoxycarbonyl) at C9.
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Stepwise Coupling : Peptide coupling agents (HBTU, DIPEA) join carboxyl and amine groups, enabling elongation to octasaccharides.
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Global Deprotection : LiCl in refluxing pyridine removes Troc groups, followed by NaOH hydrolysis of esters.
Table 2: Oligomer Synthesis via Convergent Approach
| Oligomer | Building Blocks | Coupling Agent | Yield (%) |
|---|---|---|---|
| Dimer | 2 + 3 | HBTU | 78 |
| Tetramer | Dimer + Dimer | HATU | 65 |
| Octamer | Tetramer + Tetramer | PyBOP | 54 |
Challenges in Stereoselectivity and Structural Confirmation
Reducing-End Configuration
The β-anomeric configuration at the reducing terminus stabilizes α-(2→8)-linked oligomers via an intramolecular hydrogen bond between Sia[I]OH2 and Sia[II]CO. Molecular dynamics simulations confirm this interaction persists in oligomers up to hexamers, necessitating careful control during synthesis to avoid β-linkage artifacts.
Analytical Validation
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Capillary Electrophoresis (CE) : Resolves stepwise enzymatic degradation products of octamers using neuraminidase.
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NMR Spectroscopy : H-C HSQC and ROESY identify inter-residue NOEs (e.g., H6–H3a) characteristic of α-(2→8) linkages.
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Residual Dipolar Couplings (RDCs) : Validate MD-predicted conformations with <10% deviation from experimental data .
Chemical Reactions Analysis
Types of Reactions
[8)-alpha-Neu5Ac-(2->]5: undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the sialic acid residue.
Reduction: This reaction can be used to convert carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functional groups to the sialic acid residue.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[8)-alpha-Neu5Ac-(2->]5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: Used in the production of biologics and other biopharmaceuticals.
Mechanism of Action
The mechanism of action of [8)-alpha-Neu5Ac-(2->]5 involves its interaction with specific molecular targets, such as sialic acid-binding lectins and receptors. These interactions can modulate various cellular processes, including immune responses, cell adhesion, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-Neu5Ac-(2→8)-α-Neu5Ac (GD1b Ganglioside)
- Structural Differences : The α-(2→8) linkage in GD1b forms linear polysialic acid chains, whereas the α-(2→5) linkage introduces a distinct conformational geometry due to the shorter inter-residue distance and altered torsional angles .
- Aggregation Behavior : GD1b forms mixed micelles in aqueous solutions, while α-(2→5)-linked Neu5Ac derivatives exhibit reduced micellar stability due to weaker hydrophobic interactions .
- Biological Roles : GD1b participates in neuronal signaling and membrane organization, whereas α-(2→5)-linked Neu5Ac structures are implicated in modulating bacterial adhesion and immune evasion .
α-Neu5Ac-(2→6)-β-Gal (GM3 Ganglioside)
- Linkage Flexibility : The α-(2→6) linkage in GM3 allows greater rotational freedom compared to the rigid α-(2→5) bond, as shown by NMR and molecular dynamics (MD) simulations .
- Membrane Interactions : GM3 adopts a bent conformation in lipid bilayers, facilitating protein recognition (e.g., Siglec receptors). In contrast, α-(2→5)-linked Neu5Ac may adopt extended conformations, altering ligand accessibility .
- Synthetic Accessibility : GM3 is enzymatically synthesized using sialyltransferases, while α-(2→5)-linked derivatives often require chemical glycosylation with tailored protecting groups .
GD1b-Lactone (II³[α-Neu5Ac-(2→8,1→9)-α-Neu5Ac]GgOse₄Cer)
- Lactone Formation : The 1→9 lactone bridge in GD1b-lactone stabilizes its structure and enhances resistance to enzymatic cleavage, a feature absent in α-(2→5)-linked Neu5Ac .
- Thermodynamic Stability : GD1b-lactone demonstrates higher critical micellar concentration (CMC) values than α-(2→5)-linked analogs, reflecting stronger intermolecular hydrogen bonding .
Table 1: Key Properties of α-Neu5Ac-(2→5) and Analogues
Key Observations :
The α-(2→5) linkage confers unique conformational constraints, limiting its participation in multivalent interactions compared to α-(2→8)-linked polysialic acids .
Synthetic routes for α-(2→5)-linked Neu5Ac are less efficient than those for α-(2→6) or α-(2→8) derivatives, requiring optimized catalysts or engineered enzymes .
Aggregation studies suggest that α-(2→5)-linked Neu5Ac may play a role in bacterial biofilm formation, leveraging its intermediate hydrophobicity .
Q & A
Basic Research Questions
Q. What analytical techniques are critical for determining the structure of [8)-alpha-Neu5Ac-(2->]5 polysialic acid chains, and how should they be applied?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve α-(2→8) linkages, supported by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Enzymatic digestion with sialidases (e.g., Clostridium perfringens neuraminidase) followed by HPLC or capillary electrophoresis can validate chain length and branching .
- Data Interpretation : Compare NMR chemical shifts (e.g., δ 1.8–2.2 ppm for N-acetyl protons) and MS fragmentation patterns against known sialic acid standards. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers ensure reproducibility in synthesizing [8)-alpha-Neu5Ac-(2->]5-containing glycoconjugates?
- Experimental Design : Employ chemo-enzymatic synthesis using recombinant α-2,8-sialyltransferases (e.g., ST8Sia-IV) under optimized buffer conditions (pH 7.4, Mn²⁺ cofactor). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using colorimetric assays (e.g., resorcinol method for sialic acid) .
- Quality Control : Validate purity (>95%) via anion-exchange chromatography and characterize products using MALDI-TOF MS. Document batch-specific variability in linkage specificity (e.g., α-2→8 vs. α-2→9 side products) .
Q. What in vitro assays are suitable for confirming the biological activity of [8)-alpha-Neu5Ac-(2->]5 in neural cell adhesion?
- Assay Selection : Use competitive inhibition assays with anti-polysialic acid antibodies (e.g., 735) in cell adhesion models (e.g., PC12 cells). Quantify neurite outgrowth inhibition via microscopy and image analysis software (e.g., ImageJ) .
- Controls : Include negative controls (e.g., non-sialylated glycans) and validate specificity using sialidase-treated samples. Replicate experiments across ≥3 independent cell passages to assess variability .
Advanced Research Questions
Q. How can contradictory data on the pro-metastatic vs. anti-inflammatory roles of [8)-alpha-Neu5Ac-(2->]5 be resolved?
- Contradiction Analysis : Perform subgroup analyses based on cell type (e.g., cancer vs. immune cells) and microenvironmental factors (e.g., pH, hypoxia). Use interaction tests (e.g., two-way ANOVA) to quantify how context alters signaling outcomes .
- Mechanistic Studies : Apply CRISPR/Cas9 knockouts of polysialic acid-binding receptors (e.g., Siglec-11) to isolate pathway-specific effects. Correlate findings with transcriptomic profiling (RNA-seq) to identify downstream targets .
Q. What strategies optimize analytical protocols for [8)-alpha-Neu5Ac-(2->]5 in heterogeneous biological mixtures?
- Sample Preparation : Pre-purify using lectin affinity columns (e.g., Limax flavus agglutinin) to enrich polysialylated components. Combine with size-exclusion chromatography to separate chain-length variants .
- Advanced Detection : Implement ion-mobility MS to resolve structurally similar isoforms. Use isotopic labeling (e.g., ¹³C-sialic acid) to track metabolic incorporation in vivo .
Q. How should researchers design studies to assess structure-function relationships in [8)-alpha-Neu5Ac-(2->]5 variants?
- Systematic Approach : Synthesize defined oligomers (DP 5–40) via iterative enzymatic elongation. Test biological activity in dose-response assays (e.g., neurite outgrowth, immune cell migration) to establish chain-length thresholds .
- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational flexibility and binding affinities for receptors like NCAM. Validate predictions with surface plasmon resonance (SPR) .
Q. What are best practices for ensuring reproducibility in [8)-alpha-Neu5Ac-(2->]5-related studies?
- Documentation : Adhere to Beilstein Journal guidelines: report detailed synthetic protocols, including reagent lot numbers and instrument calibration dates. Deposit raw NMR/MS data in public repositories (e.g., Metabolights) .
- Collaborative Validation : Participate in inter-laboratory ring trials to standardize assays (e.g., ELISA for polysialic acid quantification). Publish negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
